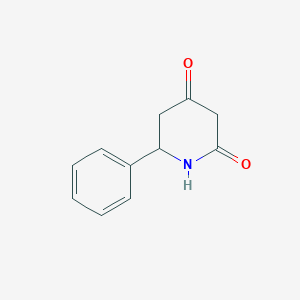

6-Phenylpiperidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYLHJWZATWPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118264-04-3 | |

| Record name | 6-phenylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Landscape of 6-Phenylpiperidine-2,4-dione and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to over twenty classes of drugs, highlighting its importance as a privileged scaffold in drug design.[1] This technical guide delves into the biological activities of piperidinedione derivatives, with a specific focus on the potential of the 6-phenylpiperidine-2,4-dione scaffold.

While literature directly investigating the this compound core is nascent, a wealth of data exists for structurally related analogs, particularly phenyl-piperidine-2,6-diones (phenyl-glutarimides) and substituted piperidin-4-ones. By examining these closely related compounds, we can infer the probable biological profile and therapeutic potential of the target scaffold. This guide synthesizes available data on the anticancer, anticonvulsant, and antimicrobial activities of these derivatives, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in future research and development.

Anticancer and Cytotoxic Activity: From Cytotoxicity to Targeted Protein Degradation

Piperidine derivatives have demonstrated significant potential as anticancer agents.[3] Studies have shown that various substituted piperidones exhibit tumor-selective toxicity, proving highly toxic to cancer cell lines while remaining less so towards non-malignant cells.[3][4] A key area where phenyl-piperidinediones have gained prominence is in the field of Proteolysis-Targeting Chimeras (PROTACs).

Phenyl-Glutarimides as Cereblon (CRBN) Binders for PROTACs

The glutarimide ring of phenyl-piperidine-2,6-dione derivatives is crucial for binding to the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This interaction is exploited in PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] Phenyl-glutarimide (PG) analogs have been developed as stable and efficient CRBN binders, forming the "warhead" of potent PROTACs aimed at degrading proteins implicated in cancer, such as Bromodomain and Extra-Terminal (BET) proteins.[5][6][7]

Quantitative Data: Cytotoxicity and Degradation Efficacy

The efficacy of these compounds is measured by their ability to inhibit cancer cell growth (IC50) and degrade the target protein (DC50).

| Compound Class | Cell Line | Target Protein | IC50 | DC50 | Reference |

| PG-BET PROTAC (4c) | MV4-11 (Human AML) | BRD4 | 3 pM | 0.87 nM | [5][6] |

| Phenyl Dihydrouracil PROTAC (5) | T-ALL | LCK | - | Most Potent | [8] |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | - | Varies | - | [4] |

AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia

Experimental Protocols: Cytotoxicity and Binding Assays

-

Cell Viability (MTT Assay):

-

Cell Lines: Human cancer cell lines (e.g., MV4-11, Ca9-22, MCF7) and non-malignant cells (e.g., HGF, Hs27 fibroblasts) are used.[3][4]

-

Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Measurement: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured with a microplate reader to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) is calculated from dose-response curves.[9]

-

-

CRBN Binding (Fluorescence Polarization Assay):

-

Principle: This assay measures the binding affinity of a compound to a target protein.

-

Procedure: A fluorescently labeled ligand (probe), such as Cy5-conjugated lenalidomide, is incubated with the CRBN protein.[5] Test compounds are added in increasing concentrations.

-

Measurement: If the test compound binds to CRBN, it displaces the fluorescent probe, causing a decrease in the fluorescence polarization signal. The IC50 value, representing the concentration of the compound that displaces 50% of the probe, is determined.[5]

-

Anticonvulsant Activity

The piperidine-2,6-dione (glutarimide) scaffold is historically linked to anticonvulsant activity. The most notable example is Aminoglutethimide, a 3-phenyl-3-ethyl-piperidine-2,6-dione derivative initially introduced as an anticonvulsant in 1960.[10][11] Though later repurposed due to its steroidogenesis-inhibiting properties, its initial application highlights the potential of this chemical class in treating epilepsy.[10][11] Subsequent research has explored various N-phenylacetamide and pyrrolidine-2,5-dione derivatives for anticonvulsant effects, providing a framework for evaluating new compounds.[12]

Quantitative Data: Anticonvulsant Efficacy

Efficacy is determined by the median effective dose (ED50) required to protect animals from seizures in standardized tests.

| Compound Class | Test | ED50 (mg/kg) | Neurotoxicity | Reference |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES | 40.96 | - | [13] |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | scPTZ | 85.16 | - | [13] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES | Active at 100-300 mg/kg | Varies | [12] |

Experimental Protocols: Anticonvulsant Screening

-

Maximal Electroshock (MES) Test:

-

Purpose: Models generalized tonic-clonic seizures.

-

Procedure: An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure.

-

Endpoint: The ability of the test compound to prevent the hind limb tonic extensor component of the seizure is recorded as a measure of protection.[12][13]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Purpose: Models clonic or myoclonic seizures.

-

Procedure: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously to induce seizures.

-

Endpoint: The absence of a clonic seizure for a defined period (e.g., 5 seconds) within a 30-minute observation window indicates protection.[13]

-

-

Rotarod Neurotoxicity Test:

-

Purpose: Assesses motor impairment and sedation, common side effects of anticonvulsants.

-

Procedure: Animals are placed on a rotating rod.

-

Endpoint: The inability of an animal to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[12]

-

Antimicrobial Activity

While specific data on the antimicrobial properties of 6-phenylpiperidine-2,4-diones are scarce, extensive research on related 2,6-diaryl-piperidin-4-ones demonstrates that the piperidine scaffold is a promising template for developing antimicrobial agents.[14] These compounds and their thiosemicarbazone derivatives have shown significant activity against a range of bacteria and fungi.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 2,6-diaryl-3-methyl-4-piperidone derivatives is summarized below.

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | B. subtilis (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Reference |

| 1a | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 | [14] |

| 2a | 31.25 | 62.5 | 31.25 | - | - | [14] |

| 3a | 31.25 | 62.5 | 62.5 | - | - | [14] |

| 1b | 31.25 | 31.25 | 31.25 | 31.25 | 31.25 | [14] |

| 2b | 15.62 | 31.25 | 15.62 | 15.62 | 15.62 | [14] |

| 3b | 15.62 | 31.25 | 31.25 | 15.62 | 15.62 | [14] |

| Ampicillin | 25 | 50 | 25 | - | - | [14] |

| Terbinafine | - | - | - | 50 | 50 | [14] |

Compounds 1a-3a are piperidin-4-ones; 1b-3b are their thiosemicarbazone derivatives.

Experimental Protocols: Antimicrobial Susceptibility Testing

-

Bacterial and Fungal Strains: Standard strains are used, such as Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Bacillus subtilis (MTCC-441), Candida albicans, and Aspergillus niger.[14]

-

Disk Diffusion Method:

-

Procedure: A standardized inoculum of the microorganism is spread over the surface of an agar plate (e.g., Mueller-Hinton agar).[14] Sterile paper discs impregnated with the test compound are placed on the agar surface.

-

Measurement: After incubation, the diameter of the clear zone of growth inhibition around each disc is measured.

-

-

Broth Microdilution Method (for MIC determination):

-

Procedure: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the microorganism.

-

Measurement: Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

-

Conclusion

The this compound scaffold and its close chemical relatives represent a class of compounds with significant and diverse biological potential. The established activities of phenyl-glutarimides as potent modulators of the CRBN E3 ligase position them at the forefront of targeted protein degradation, a revolutionary approach in cancer therapy. The historical and ongoing research into related structures as anticonvulsant agents underscores their potential in neuroscience. Furthermore, the broad antimicrobial activity of the parent piperidinone core suggests another avenue for therapeutic development. This guide provides a foundational blueprint for researchers, consolidating the known biological activities, quantitative data, and experimental methodologies necessary to explore and unlock the full therapeutic potential of this promising chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. mdpi.com [mdpi.com]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tips.sums.ac.ir [tips.sums.ac.ir]

- 10. Amphenone B - Wikipedia [en.wikipedia.org]

- 11. Aminoglutethimide - Wikipedia [en.wikipedia.org]

- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The 6-Phenylpiperidine-2,4-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpiperidine-2,4-dione scaffold, a derivative of the glutarimide ring system, is emerging as a significant pharmacophore in medicinal chemistry. Its structural features offer a versatile platform for the design of novel therapeutic agents, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this promising core structure.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies. One notable method involves a base-induced retro-Mannich reaction. This approach provides a direct route to the core structure and allows for the introduction of various substituents on the phenyl ring and the piperidine nitrogen, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis via Retro-Mannich Reaction

A general procedure for the synthesis of this compound derivatives involves the following steps:

-

Starting Material Preparation: Synthesis of a suitable precursor, often a polysubstituted piperidone, is the initial step. This can be achieved through multicomponent reactions, such as the Mannich reaction, involving an amine, an aldehyde (e.g., benzaldehyde), and a β-ketoester.

-

Cyclization and Rearrangement: The precursor is then subjected to a base-induced cyclization and retro-Mannich reaction. A strong base, such as sodium ethoxide in ethanol, is typically employed to facilitate the ring closure and subsequent rearrangement to form the desired this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.

Biological Activities and Therapeutic Potential

While research on the this compound scaffold is still evolving, its close structural relationship to the well-studied piperidine-2,6-dione (glutarimide) core provides significant insights into its potential biological activities. Glutarimide derivatives, such as thalidomide and its analogs, are known to exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction leads to the targeted degradation of specific proteins, a mechanism with profound implications for cancer therapy.

It is hypothesized that this compound derivatives may also function as ligands for CRBN, thereby acting as molecular glues or as warheads for Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Anticancer Activity

The potential of this compound derivatives as anticancer agents is a primary area of investigation. By targeting protein degradation pathways, these compounds could offer a novel approach to eliminating oncoproteins that are difficult to inhibit with traditional small molecules.

The cytotoxic effects of this compound derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to quantify the cytotoxic potency of the compounds.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 5.2 |

| Derivative 2 | DU-145 | 8.7 |

| Derivative 3 | A549 (Lung) | 12.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this scaffold is not yet widely available in the public domain.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. The piperidine scaffold is present in numerous compounds with anti-inflammatory properties. Derivatives of the this compound core may modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Stimulation: RAW 264.7 cells are seeded in 96-well plates and pre-treated with the test compounds before being stimulated with LPS to induce an inflammatory response.

-

Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Compounds that can protect neurons from damage and death are of great therapeutic interest. The piperidine moiety is a common feature in many neuroprotective agents. The this compound scaffold could serve as a basis for the development of novel neuroprotective compounds that may act by modulating signaling pathways involved in neuronal survival and apoptosis, such as the PI3K-Akt pathway.

The neuroprotective effects can be evaluated in a cell-based model of oxidative stress, a common mechanism of neuronal damage.

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded in 96-well plates.

-

Compound Treatment and Oxidative Challenge: Cells are pre-treated with the test compounds and then exposed to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The neuroprotective effect is quantified by the percentage of cell viability preserved in the presence of the compound compared to the oxidative challenge control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of related compounds, the following pathways are of particular interest for investigation.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

MAPK Signaling Pathway in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cell proliferation, differentiation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers.

Caption: Potential intervention of the MAPK signaling cascade by novel inhibitors.

PI3K-Akt Signaling Pathway in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway plays a critical role in promoting cell survival and inhibiting apoptosis. Activation of this pathway is a key mechanism for neuroprotection.

Caption: Hypothesized activation of the PI3K-Akt survival pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and structural similarity to known bioactive molecules, particularly those targeting protein degradation pathways, make it a high-priority target for further investigation. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive biological evaluation across various disease models, and detailed mechanistic studies to elucidate their precise molecular targets and modes of action. The insights gained from these studies will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

Structural Analogs of 6-Phenylpiperidine-2,4-dione: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols

Disclaimer: Direct experimental data on the biological activity of 6-Phenylpiperidine-2,4-dione is limited in the current scientific literature. This guide, therefore, provides a comprehensive overview based on structurally related compounds, particularly analogs featuring the phenylpiperidine and piperidine-dione scaffolds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of this chemical class and to guide future experimental investigations.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] When combined with a phenyl group and a dione functional group, as in this compound, it presents a unique chemical architecture with potential for diverse pharmacological activities, particularly targeting the central nervous system (CNS).[3][4] This technical guide explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of its close structural analogs.

Synthesis of Phenylpiperidine-dione Analogs

The construction of the phenylpiperidine-dione core can be approached through several synthetic strategies. While direct synthesis of the 6-phenyl-2,4-dione is not extensively documented, methods for creating related structures, such as 2,6-diones and phenyl-substituted piperidin-4-ones, provide a roadmap for potential synthetic routes.

A common approach involves a multi-component condensation reaction. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has been achieved through a Mannich reaction involving an appropriate ketone (e.g., ethyl methyl ketone), benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[5] This methodology could potentially be adapted to create the 2,4-dione scaffold.

Another relevant synthetic pathway is the Michael addition. The synthesis of 2,6-piperidinediones has been accomplished by the initial condensation of aromatic aldehydes with cyanoacetamide, followed by a Michael addition with ethyl cyanoacetate or diethylmalonate.[4]

Below is a generalized workflow for the synthesis of phenylpiperidine analogs.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a range of biological activities, primarily focusing on CNS effects and antimicrobial properties.

Central Nervous System Activity

Derivatives of piperidine-2,6-dione have demonstrated significant anticonvulsant, sedative, and analgesic properties.[4] The structure-activity relationship suggests that substitutions on the phenyl ring and the piperidine nitrogen are critical for modulating potency and activity. For example, certain N-alkylated derivatives showed enhanced hypnotic activity.[4] Phenylpiperidines, in general, are well-known for their CNS effects, with many acting as potent analgesics through interaction with opioid receptors.[6][7] The orientation of the phenyl group (axial vs. equatorial) has been shown to be a key determinant of analgesic potency in 4-phenylpiperidine analogs.[6]

Antimicrobial Activity

Analogs such as 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones have been screened for in vitro antibacterial and antifungal activity.[5] The results indicate that these compounds can exhibit significant antimicrobial effects against various bacterial and fungal strains. The addition of a thiosemicarbazone moiety to the piperidin-4-one core was found to enhance antifungal activity significantly.[5]

Quantitative Data Summary

The biological activities of various structural analogs are summarized in the tables below for comparative analysis.

Table 1: CNS Activity of Selected Piperidine-2,6-dione Analogs [4]

| Compound ID | Structure (General) | Anticonvulsant Activity (% Protection vs. MES) | Analgesic Activity (Writhing Inhibition %) | Hypnotic Activity (Reduction in Motor Activity %) |

| 2a | 3-Cyano-4-phenyl-piperidine-2,6-dione | 60 | 55 | 40 |

| 2b | 3-Cyano-4-(4-chlorophenyl)-piperidine-2,6-dione | 70 | 65 | 50 |

| 2f | 3-Cyano-4-(4-methoxyphenyl)-piperidine-2,6-dione | 80 | 75 | 65 |

| 4a | 3,3-Dicyano-4-phenyl-piperidine-2,6-dione | 50 | 45 | 30 |

| 5e | N-Methyl-3,3-dicyano-4-phenyl-piperidine-2,6-dione | 65 | 60 | 55 |

Note: Data represents selected compounds and activities from the cited study for illustrative purposes. MES = Maximal Electroshock Seizure test. All compounds administered at 100 mg/kg I.P.

Table 2: Antimicrobial Activity of 6-Phenylpiperidin-4-one Analogs [5]

| Compound ID | R Group | R' Group | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans |

| 1a | H | H | 12.5 | >100 |

| 2a | CH₃ | H | 6.25 | >100 |

| 3a | C₂H₅ | H | 6.25 | >100 |

| 1b | H | Thiosemicarbazone | 6.25 | 12.5 |

| 2b | CH₃ | Thiosemicarbazone | 3.12 | 6.25 |

| 3b | C₂H₅ | Thiosemicarbazone | 3.12 | 6.25 |

Note: MIC = Minimum Inhibitory Concentration. Structure: 3-R-2-(4'-R')-6-phenylpiperidin-4-one.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of phenylpiperidine-dione analogs.

Synthesis Protocol: 3-Alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones[5]

-

Condensation: A mixture of an appropriate substituted benzaldehyde (0.1 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is refluxed for 4-6 hours.

-

Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is poured into ice-cold water.

-

Purification: The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure piperidin-4-one derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

Pharmacological Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)[4]

-

Animal Model: Adult male albino mice (20-25 g) are used. Animals are divided into control and test groups (n=6-8 per group).

-

Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% Tween 80) and administered intraperitoneally (I.P.) at a dose of 100 mg/kg. The control group receives the vehicle only.

-

Seizure Induction: 30 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic extension phase in the drug-treated group is calculated and compared to the control group.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many piperidine-dione analogs are still under investigation, their CNS effects likely involve modulation of key neurotransmitter systems or ion channels. Phenylpiperidine opioids, for example, act as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.

Conclusion

The this compound core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. By examining the synthesis and biological activities of its close structural analogs, including piperidine-2,6-diones and 6-phenylpiperidin-4-ones, researchers can identify viable synthetic routes and predict potential pharmacological profiles. The available data strongly suggest that analogs of this compound are likely to possess significant CNS and antimicrobial activities. Further synthesis and systematic screening of a dedicated compound library are warranted to fully elucidate the therapeutic potential of this chemical class.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 4. Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

Potential Therapeutic Targets of 6-Phenylpiperidine-2,4-dione: A Technical Guide

Disclaimer: This technical guide addresses the potential therapeutic targets of 6-phenylpiperidine-2,4-dione. It is important to note that, based on a comprehensive review of publicly available scientific literature, there is currently a lack of specific experimental data for this exact compound. Therefore, this document infers potential therapeutic targets and mechanisms of action from structurally related compounds, particularly those containing the piperidine-2,4-dione (also known as aza-glutarimide) or the closely related glutarimide (piperidine-2,6-dione) scaffold. The information presented herein is intended for research and drug development professionals and should be used as a guide for hypothesis generation and future investigation.

Introduction to the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making it a privileged scaffold in medicinal chemistry.[1] The pharmacological promiscuity of the piperidine core stems from its ability to adopt various conformations, allowing for precise spatial orientation of substituents that can interact with a wide range of biological targets.

The Glutarimide and Piperidine-2,4-dione Core: A Gateway to Novel Therapeutics

While specific data on this compound is scarce, the structurally analogous piperidine-2,6-dione (glutarimide) scaffold is the cornerstone of a class of highly successful drugs, including thalidomide, lenalidomide, and pomalidomide.[2] These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4]

The primary target of these glutarimide-based drugs is the protein Cereblon (CRBN) , which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[2][3][5] By binding to CRBN, these molecules modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4] This targeted protein degradation is a novel and powerful therapeutic modality.

Given the structural similarity between the piperidine-2,6-dione core of IMiDs and the piperidine-2,4-dione core of the compound , it is plausible that this compound could also interact with Cereblon. The phenyl substituent at the 6-position would likely influence the binding affinity and the recruitment of specific neosubstrates.

Potential Neosubstrates and Downstream Effects

If this compound were to act as a CRBN modulator, its therapeutic effects would be dictated by the specific proteins it targets for degradation. The neosubstrates of known glutarimide-based drugs include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[4] The degradation of these proteins leads to anti-proliferative and immunomodulatory effects.

The nature of the substituent on the glutarimide ring is a key determinant of neosubstrate specificity. Therefore, the 6-phenyl group in this compound could potentially lead to the recruitment of a different set of neosubstrates, opening up possibilities for novel therapeutic applications beyond hematological cancers.

Other Potential Therapeutic Targets of Piperidine Derivatives

Beyond CRBN modulation, the broader class of piperidine derivatives has been associated with a multitude of other biological activities. The following table summarizes some of the observed activities and potential targets for various piperidine-containing compounds, which could serve as a starting point for investigating this compound.

| Compound Class | Biological Activity | Potential Therapeutic Target(s) | Reference(s) |

| Piperidin-4-one derivatives | Anticancer, Antimicrobial | Not specified | [6][7] |

| 2,6-diaryl-3-methyl-4-piperidones | Analgesic, Local anesthetic, Antifungal | Not specified | |

| Piperidine carboxamides | Antimalarial | Proteasome β5 subunit | [8] |

| 2,5-Disubstituted piperidines | GABA uptake inhibition | GABA transporters | [9] |

| 2,6-disubstituted N-arylsulfonyl piperidines | γ-secretase inhibition (Alzheimer's disease) | γ-secretase | [9] |

Experimental Protocols for Target Identification and Validation

For researchers interested in investigating the therapeutic potential of this compound, a logical first step would be to assess its activity in relevant biological assays. Below is a generalized protocol for a cell viability assay, which is a common initial screen for anticancer compounds.

General Protocol for MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma cell line like MM.1S for potential CRBN-related activity)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing a Potential Mechanism of Action

To illustrate a potential mechanism of action for this compound, the following diagram depicts the hypothetical Cereblon-mediated degradation of a neosubstrate protein.

Caption: Hypothetical mechanism of this compound acting as a molecular glue to induce the degradation of a neosubstrate protein via the CRL4-CRBN E3 ubiquitin ligase pathway.

Conclusion and Future Directions

While the therapeutic targets of this compound remain to be experimentally determined, the structural analogy to known Cereblon-binding agents provides a strong rationale for investigating its potential as a targeted protein degrader. Researchers are encouraged to synthesize this compound and screen it against a panel of cancer cell lines, particularly those of hematological origin. Subsequent studies could involve affinity-based proteomics to identify direct binding partners and global proteomics to uncover its effects on the cellular proteome, thereby elucidating its mechanism of action and identifying potential neosubstrates. Furthermore, exploring its activity against other targets associated with the broader piperidine class could reveal novel therapeutic avenues.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutarimide - Wikipedia [en.wikipedia.org]

- 3. grant.rscf.ru [grant.rscf.ru]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

In Vitro Profile of 6-Phenylpiperidine-2,4-dione: A Review of Available Research

A comprehensive search for in vitro studies on the specific compound 6-Phenylpiperidine-2,4-dione has revealed a significant lack of publicly available data. Despite a broad investigation into scientific literature and databases, no dedicated studies detailing the biological activities, mechanism of action, or specific experimental protocols for this molecule could be identified.

The piperidine scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents with a wide array of biological activities, including but not limited to anticancer, central nervous system, and antimicrobial effects. Similarly, the piperidine-2,4-dione moiety is a known pharmacophore present in various biologically active compounds. However, the specific combination in this compound does not appear to have been the subject of published in vitro research.

While direct studies on this compound are absent, the broader class of phenyl-substituted piperidines and piperidine-dione derivatives has been investigated for various therapeutic applications. These studies, however, focus on molecules with different substitution patterns or related heterocyclic cores. For instance, research has been conducted on derivatives of piperidin-4-ones and piperidine-2,6-diones, which have shown activities such as inhibition of cancer cell growth and modulation of various enzymes and receptors.

Given the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers and drug development professionals interested in the potential of this compound would likely need to initiate foundational in vitro studies to characterize its biological profile. Such studies would typically begin with screening against a panel of biological targets to identify potential activities, followed by more detailed mechanistic and cell-based assays.

It is recommended that any future research on this compound be published to contribute to the collective scientific knowledge and to enable further exploration of its potential therapeutic value. Until such data becomes available, a technical guide on the in vitro studies of this compound cannot be constructed.

The Piperidine-2,4-dione Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, the piperidine-2,4-dione scaffold has emerged as a privileged structure, conferring unique physicochemical properties that are advantageous for drug design. This technical guide provides an in-depth exploration of the discovery and history of piperidine-2,4-diones, detailed experimental protocols for their synthesis, a compilation of their physicochemical and biological data, and an overview of their therapeutic potential through the modulation of key signaling pathways.

Discovery and Historical Context

The precise first synthesis of the unsubstituted piperidine-2,4-dione ring is not prominently documented in early chemical literature. However, its conceptual origins are intrinsically linked to the development of intramolecular cyclization reactions in the late 19th and early 20th centuries. The most pivotal of these is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann. This intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester became a foundational method for the formation of five- and six-membered rings.

While early examples focused on carbocyclic systems, the application of the Dieckmann condensation to the synthesis of heterocyclic compounds, including piperidones, followed. A notable historical point of reference, though for a related isomer, is the serendipitous discovery of the biological activity of aminoglutethimide , a piperidine-2,6-dione. Initially introduced as an anticonvulsant in 1960, it was later found to be a potent inhibitor of steroidogenesis, leading to its repurposing as an anticancer agent. This discovery highlighted the potential of piperidine-dione scaffolds to interact with biological targets and spurred further interest in this class of compounds.

The synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization has been a subject of study for decades, with a 1992 publication reporting a modest 15% yield for one such reaction. Modern advancements have significantly improved the efficiency and versatility of this and other synthetic routes.

Key Synthetic Methodologies

The construction of the piperidine-2,4-dione core can be achieved through several synthetic strategies, with the Dieckmann condensation remaining a prominent and versatile approach.

Dieckmann Condensation

The Dieckmann condensation involves the intramolecular cyclization of an N-substituted β-aminoethyl malonate derivative. The general scheme proceeds as follows:

Detailed Experimental Protocol: Synthesis of 6-Substituted Piperidine-2,4-diones via Dieckmann Cyclization (Adapted from Marson and Yau, 2015)

This protocol describes a flexible route to variously substituted piperidine-2,4-diones.

Step 1: Synthesis of β-Amino Esters A solution of a β-keto ester in a suitable solvent is treated with ammonium acetate and acetic acid to form the corresponding vinylogous carbamate. This intermediate is then reduced in situ with a reducing agent like sodium triacetoxyborohydride to yield the β-amino ester.

Step 2: Acylation of β-Amino Esters The β-amino ester is coupled with a malonic acid monoester derivative (e.g., monomethyl malonate) using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This reaction affords the corresponding amidodiester.

Step 3: Dieckmann Cyclization and Decarboxylation The amidodiester is subjected to intramolecular cyclization using a strong base, such as sodium methoxide in methanol, to yield the intermediate 3-methoxycarbonyl-piperidine-2,4-dione. This intermediate is then hydrolyzed and decarboxylated in a one-pot procedure, often by treatment with sodium methoxide in wet acetonitrile, to afford the final piperidine-2,4-dione product.

Purification: The final product is typically purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the physical and spectroscopic data for a selection of substituted piperidine-2,4-diones.

| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Yield (%) |

| 1 | H | H | C5H7NO2 | 113.11 | 98-103 | 3.35 (t, 2H), 2.65 (t, 2H), 2.40 (s, 2H) | 208.1, 171.5, 49.8, 41.2, 30.5 | - |

| 2 | Ph | H | C11H11NO2 | 189.21 | 155-157 | 7.20-7.40 (m, 5H), 4.60 (dd, 1H), 3.00-3.20 (m, 2H), 2.50-2.70 (m, 2H) | 206.8, 170.2, 138.5, 128.9, 128.1, 126.5, 60.1, 48.9, 31.2 | 75 |

| 3 | Me | H | C6H9NO2 | 127.14 | 110-112 | 4.00 (q, 1H), 3.00-3.20 (m, 2H), 2.50-2.70 (m, 2H), 1.30 (d, 3H) | 207.5, 171.0, 55.3, 49.2, 31.8, 18.5 | 82 |

| 4 | H | Me | C6H9NO2 | 127.14 | 121-123 | 3.40 (t, 2H), 2.70 (m, 1H), 2.50 (dd, 1H), 2.20 (dd, 1H), 1.10 (d, 3H) | 208.0, 171.3, 49.5, 40.1, 38.7, 21.3 | 68 |

Biological Activity and Signaling Pathways

Piperidine-2,4-dione derivatives have been investigated for a range of biological activities, primarily as enzyme inhibitors. Their ability to present substituents in a defined three-dimensional space makes them attractive scaffolds for targeting the active sites of enzymes.

Enzyme Inhibition

Several studies have highlighted the potential of piperidine-2,4-diones as inhibitors of various enzymes, including kinases and hydrolases. For example, derivatives of this scaffold have been explored as potential inhibitors of IκB kinase β (IKKβ) , a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Experimental Protocol: IKKβ Inhibition Assay

Principle: The inhibitory activity of a compound against IKKβ can be determined using a variety of methods, including radiometric assays, fluorescence-based assays, or immunoassays that measure the phosphorylation of a substrate peptide.

General Procedure (Fluorescence-Based Assay):

-

Recombinant human IKKβ is incubated with the test compound (piperidine-2,4-dione derivative) at various concentrations in a suitable assay buffer.

-

A fluorescently labeled substrate peptide (e.g., a peptide derived from IκBα) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is determined. This can be achieved by separating the two species (e.g., by capillary electrophoresis or HPLC) and quantifying their respective fluorescence.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The piperidine-2,4-dione scaffold represents a versatile and valuable core for the development of novel therapeutic agents. Its rich history, rooted in classical organic synthesis, continues to evolve with the development of more efficient and stereoselective synthetic methodologies. The demonstrated ability of its derivatives to potently and selectively inhibit key enzymes underscores its potential in addressing a range of diseases, from inflammatory disorders to cancer. Future research in this area will likely focus on the exploration of novel synthetic routes to access a wider diversity of substituted piperidine-2,4-diones, the elucidation of their structure-activity relationships against a broader range of biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to advance promising candidates into clinical development. The continued investigation of this remarkable heterocyclic motif holds significant promise for the future of drug discovery.

An In-depth Technical Guide to Piperidine-2,4-dione-type Azaheterocycles

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This heterocyclic system has garnered significant attention due to its presence in numerous natural products and its potential as a versatile building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of piperidine-2,4-dione-type azaheterocycles, with a focus on their applications in drug discovery.

Synthesis of Piperidine-2,4-dione Derivatives

The synthesis of the piperidine-2,4-dione ring system and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern on the heterocyclic core.

Dieckmann Cyclization

A common and effective method for the synthesis of the piperidine-2,4-dione scaffold is the Dieckmann cyclization of β-amino esters. This intramolecular condensation reaction provides a straightforward route to the core structure.

Synthesis of Substituted Derivatives

The functionalization of the piperidine-2,4-dione core at various positions allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Biological Activities and Quantitative Data

Piperidine-2,4-dione derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative data for various derivatives.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of piperidine-2,4-dione derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted piperidine-2,6-dione | H2228 | 0.024 | [1] |

| 3-aryl-piperidine-2,4-dione analog | PC3 | 0.81 | [2] |

| 1-aryl-piperidine-2,6-dione | K562 | Not specified | [2] |

| Piperidine-2,6-dione derivative | Multiple | Not specified | [3] |

Antimicrobial Activity

The piperidine-2,4-dione scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidone | S. aureus | 12 | [4] |

| 2,6-diaryl-3-methyl-4-piperidone | E. coli | 8 | [4] |

| 2,6-diaryl-3-methyl-4-piperidone | B. subtilis | 10 | [4] |

Anti-inflammatory and Neuroprotective Activities

Emerging research has indicated the potential of piperidine-2,4-dione derivatives in treating inflammatory conditions and neurodegenerative diseases.

| Compound/Derivative | Biological Activity | Assay | IC50/EC50 | Reference |

| Substituted dipiperidine | CCR2 antagonist | In vitro | Nanomolar range | [5] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | NO production inhibition | LPS-stimulated RAW 264.7 cells | 0.86 µM | [6] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | TNF-α production inhibition | LPS-stimulated RAW 264.7 cells | 1.87 µM | [6] |

| Indanone/piperidine hybrid | Neuroprotection | OGD/R-induced neuronal injury | Not specified | [7] |

Mechanisms of Action

The biological effects of piperidine-2,4-dione derivatives are mediated through various molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

Induction of Apoptosis in Cancer Cells

A primary mechanism of the anticancer activity of many piperidine-2,4-dione derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of the caspase cascade.

References

- 1. Anti-diarrheal effect of piperine possibly through the interaction with inflammation inducing enzymes: In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ressources.unisciel.fr [ressources.unisciel.fr]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Caspase activation via Death Receptors in the presence of ligand [reactome.org]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-objective optimization - American Chemical Society [acs.digitellinc.com]

Pharmacological Profile of 5,5-dimethylpiperidine-2,4-dione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 5,5-dimethylpiperidine-2,4-dione and its analogs. Lacking extensive direct experimental data for the parent compound, this paper extrapolates its potential biological activities and mechanisms of action from structurally related glutarimide and piperidine-2,4-dione derivatives. This document covers synthetic methodologies, potential therapeutic applications including anticonvulsant and anticancer activities, and detailed experimental protocols for preclinical evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds' pharmacological landscape.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Within this class, piperidine-2,4-dione derivatives have garnered significant interest for their diverse biological activities. 5,5-dimethylpiperidine-2,4-dione, a member of the glutarimide class of compounds, presents a unique structural motif with potential for novel therapeutic applications.[2] While direct pharmacological data on 5,5-dimethylpiperidine-2,4-dione is limited, its structural similarity to known bioactive molecules allows for informed predictions of its pharmacological profile.

This guide summarizes the current understanding of 5,5-dimethylpiperidine-2,4-dione analogs, focusing on their synthesis, potential biological activities, and underlying mechanisms of action.

Synthesis of 5,5-dimethylpiperidine-2,4-dione Analogs

The synthesis of 5,5-dimethylpiperidine-2,4-dione and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and overall synthetic strategy.

Dieckmann Cyclization

A common and effective method for the synthesis of substituted piperidine-2,4-diones is the Dieckmann cyclization. This intramolecular condensation of a diester in the presence of a base to form a β-keto ester is a robust and versatile approach.

Michael Addition-Cyclization Cascade

An alternative approach involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the piperidine-2,4-dione ring.

A patent for mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibiting compounds describes a specific synthetic step for the preparation of 5,5-dimethylpiperidine-2,4-dione.[3] In this process, a precursor product is dissolved in a mixture of acetonitrile and water and refluxed for four hours. After cooling and concentration, the product is obtained as an orange solid.[3]

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally related compounds, 5,5-dimethylpiperidine-2,4-dione analogs are predicted to exhibit a range of biological activities.

Anticancer Activity

Glutarimide derivatives have shown significant antiproliferative activity against various cancer cell lines. This activity is often linked to the interaction with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.[4] The binding of glutarimide-based molecules to CRBN can modulate the ubiquitination and subsequent degradation of specific protein targets, leading to cell cycle arrest and apoptosis.[4]

A hypothetical signaling pathway that could be targeted by derivatives of 5,5-dimethylpiperidine-2,4-dione is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]

Anticonvulsant Activity

The piperidinedione scaffold is present in several compounds with anticonvulsant properties. It is suggested that these compounds may exert their effects through modulation of GABAergic neurotransmission or by interacting with voltage-gated ion channels. The structural similarity to glutethimide, a known sedative-hypnotic, suggests potential CNS depressant and anticonvulsant effects.[6]

Anti-inflammatory Activity

Derivatives of 5,5-dimethylpiperidine-2,4-dione are mentioned in patents for compounds that inhibit mitogen-activated protein kinase-activated protein kinase-2 (MK-2).[3] MK-2 is a key component of the p38 MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines.[3] Inhibition of this pathway is a therapeutic target for a range of inflammatory diseases.[3]

Quantitative Data

Direct quantitative data for 5,5-dimethylpiperidine-2,4-dione is not widely available. However, studies on related glutarimide derivatives provide valuable insights into their potential potency. The following table summarizes the antiproliferative activity of nine glutarimide derivatives against three human cancer cell lines.

| Compound ID | HeLa (IC₅₀ in µM) | K562 (IC₅₀ in µM) | MDA-MB-453 (IC₅₀ in µM) |

| 1 | >100 | >100 | >100 |

| 2 | 105 ± 5 | 105 ± 5 | 110 ± 6 |

| 3 | >100 | >100 | >100 |

| 4 | 78 ± 4 | 85 ± 4 | 92 ± 5 |

| 5 | >100 | >100 | >100 |

| 6 | 85 ± 4 | 92 ± 5 | 98 ± 5 |

| 7 | 9 ± 1 | 27 ± 2 | 15 ± 1 |

| 8 | >100 | >100 | >100 |

| 9 | 65 ± 3 | 72 ± 4 | 78 ± 4 |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MDA-MB-453) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a preclinical model for generalized tonic-clonic seizures.[8]

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: At a predetermined time after compound administration, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[8][9]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[8]

-

Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can prevent generalized clonic seizures.

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound (i.p. or p.o.) at various doses.

-

Convulsant Administration: At the time of peak effect of the test compound, inject a convulsive dose of Pentylenetetrazole (PTZ; e.g., 85 mg/kg) subcutaneously.[1]

-

Observation: Observe the animals for the onset of clonic seizures for a period of 30 minutes.[1]

-

Data Analysis: Determine the dose of the test compound that prevents seizures in 50% of the animals (ED₅₀).

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

While direct pharmacological data on 5,5-dimethylpiperidine-2,4-dione remains limited, the analysis of its structural analogs provides a strong foundation for predicting its potential as a versatile scaffold in drug discovery. The anticipated anticancer, anticonvulsant, and anti-inflammatory activities warrant further investigation. The synthetic accessibility of the piperidine-2,4-dione core, coupled with the potential for diverse functionalization, makes this class of compounds an attractive starting point for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the systematic evaluation of 5,5-dimethylpiperidine-2,4-dione analogs and the elucidation of their full therapeutic potential.

References

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. grant.rscf.ru [grant.rscf.ru]

- 5. researchgate.net [researchgate.net]

- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 7. benchchem.com [benchchem.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Maximal Electroshock (MES) Test [bio-protocol.org]

Methodological & Application

Application Notes & Protocols for the Characterization of Phenylpiperidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2,4-dione scaffolds are prevalent in a variety of bioactive molecules and are of significant interest in pharmaceutical research. The characterization of these compounds is a critical step in drug discovery and development, ensuring structural integrity, purity, and quality. This document provides detailed application notes and protocols for the analytical characterization of 6-Phenylpiperidine-2,4-dione and its closely related isomers, such as 3-Phenylpiperidine-2,6-dione, which are common motifs in medicinal chemistry. The techniques covered include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for analyzing piperidine derivatives.[1]

Experimental Protocols

A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This soft ionization technique is ideal for generating a protonated molecular ion ([M+H]⁺) with minimal fragmentation, allowing for subsequent tandem MS (MS/MS) to elicit controlled fragmentation for structural analysis.[1]

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

-

Infusion Parameters:

-

Ionization Mode: Positive Ion Mode

-

Flow Rate: 5-10 µL/min (direct infusion)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1-2 bar

-

Drying Gas (N₂): 4-8 L/min at 200-300 °C

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is 189.0790 g/mol , so the [M+H]⁺ ion should be observed at m/z 190.0868.

-

Product Ion Scan (MS2): Select the precursor ion (m/z 190.1) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

B. Electron Ionization Mass Spectrometry (EI-MS)

EI is a higher-energy technique that results in more extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1]

-

Sample Introduction: Introduce the sample via a direct insertion probe or as the eluent from a Gas Chromatography (GC) system.

-

Instrumentation: A mass spectrometer with an EI source.

-

EI-MS Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Data Presentation: Expected Fragmentation

The fragmentation of phenylpiperidine-diones is influenced by the stable phenyl group and the dione ring structure. Key fragmentation pathways often involve cleavages of the piperidine ring and reactions related to its substituents.[1]

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Possible Neutral Loss | Description |

| 190.1 ([M+H]⁺) | 162.1 | CO (28 Da) | Loss of a carbonyl group from the dione ring. |

| 190.1 ([M+H]⁺) | 134.1 | C₂H₂O₂ (56 Da) | Loss of the dione portion of the ring. |

| 190.1 ([M+H]⁺) | 117.1 | C₃H₃O₂ (73 Da) | Cleavage within the piperidine ring. |

| 190.1 ([M+H]⁺) | 91.1 | C₅H₅NO₂ (100 Da) | Formation of the tropylium ion (C₇H₇⁺) from the phenyl portion. |

| 190.1 ([M+H]⁺) | 77.1 | C₅H₇NO₂ (114 Da) | Formation of the phenyl cation (C₆H₅⁺). |

Note: These values are theoretical and based on fragmentation patterns of similar structures. Actual results may vary.

Visualization of MS Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural characterization of organic molecules by providing detailed information about the carbon-hydrogen framework.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Instrumentation: A 300-600 MHz NMR spectrometer.

-

Experiments to Perform:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information on the number of different types of carbons in the molecule.

-

2D NMR (COSY, HSQC): Used to establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

Data Presentation: Expected Chemical Shifts

The following tables summarize the estimated chemical shifts for this compound. Actual values can vary based on solvent and other experimental conditions.[2][3][4]

Table 2: Estimated ¹H NMR Chemical Shifts

| Proton Assignment | Estimated δ (ppm) | Multiplicity | Integration |

| Phenyl-H (aromatic) | 7.20 - 7.50 | Multiplet | 5H |

| Piperidine-CH (at C6) | 4.0 - 4.5 | Multiplet | 1H |

| Piperidine-CH₂ (at C5) | 2.5 - 3.0 | Multiplet | 2H |

| Piperidine-CH₂ (at C3) | 2.2 - 2.7 | Multiplet | 2H |

| Imide N-H | 8.0 - 9.5 | Broad Singlet | 1H |

Table 3: Estimated ¹³C NMR Chemical Shifts

| Carbon Assignment | Estimated δ (ppm) |

| C=O (at C2 and C4) | 168 - 175 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH (aromatic) | 125 - 130 |

| Piperidine CH (at C6) | 50 - 60 |

| Piperidine CH₂ (at C5) | 30 - 40 |

| Piperidine CH₂ (at C3) | 35 - 45 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a compound and for quantification. For chiral molecules like many piperidine derivatives, chiral HPLC can be used to separate enantiomers.[1][5]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol is a starting point and should be optimized for the specific compound and instrument.

-

Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (1 mg/mL). Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid

-

Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound).

-

Data Presentation: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | ~30 minutes |

Visualization of the Overall Analytical Workflow

References

- 1. Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantitative Analysis and Metabolic Stability of 6-Phenylpiperidine-2,4-dione using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 6-Phenylpiperidine-2,4-dione in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, a comprehensive method for assessing the in vitro metabolic stability of the compound in liver microsomes is described. The protocols outlined herein are essential for drug discovery and development, offering researchers a robust framework for pharmacokinetic and drug metabolism studies.

Introduction

This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug development. Accurate and reliable quantification of this compound in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry, coupled with liquid chromatography, offers the high sensitivity and specificity required for such analyses. This document details the experimental procedures for its quantitative analysis and the evaluation of its metabolic stability, a critical parameter in predicting in vivo clearance.[1]

Predicted Mass Spectrometry Fragmentation

While specific experimental fragmentation data for this compound is not widely available, a putative fragmentation pattern can be predicted based on the fragmentation of structurally related compounds, such as other piperidine derivatives and molecules containing a phenyl group and dione functionality.[2][3][4] The primary fragmentation is expected to involve cleavage of the piperidine ring and loss of functional groups.

A key fragmentation pathway for similar structures involves the loss of a carbonyl group (C=O).[2] Another anticipated fragmentation would be the cleavage of the phenyl group or parts of the piperidine ring.

Quantitative Analysis by LC-MS/MS

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

A reversed-phase separation is proposed for the analysis.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min |